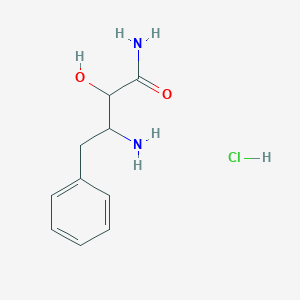

3-Amino-2-hydroxy-4-phenylbutanamide hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Amino-2-hydroxy-4-phenylbutanamide hydrochloride is a chemical compound with the molecular formula C10H14N2O2·HCl It is a derivative of butanamide, featuring an amino group, a hydroxyl group, and a phenyl group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-hydroxy-4-phenylbutanamide hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phenylalanine or its derivatives.

Formation of Intermediate: The starting material undergoes a series of chemical reactions, including amination and hydroxylation, to form an intermediate compound.

Final Product Formation: The intermediate compound is then reacted with hydrochloric acid to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:

Catalysis: Using catalysts to enhance reaction rates and selectivity.

Purification: Employing methods such as crystallization, filtration, and chromatography to purify the compound.

化学反応の分析

Types of Reactions

3-Amino-2-hydroxy-4-phenylbutanamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The amino group can be reduced to form an amine.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Electrophilic reagents such as halogens or nitro compounds can be used in the presence of a catalyst.

Major Products

Oxidation: Formation of 3-Amino-2-oxo-4-phenylbutanamide.

Reduction: Formation of 3-Amino-2-hydroxy-4-phenylbutylamine.

Substitution: Formation of substituted phenyl derivatives.

科学的研究の応用

Pharmacological Applications

1.1. Enkephalinase Inhibition

One of the primary applications of 3-Amino-2-hydroxy-4-phenylbutanamide hydrochloride is its role as an inhibitor of enkephalinase. This enzyme is involved in the metabolism of enkephalins, which are endogenous opioid peptides that modulate pain and stress responses. Research indicates that derivatives of this compound enhance morphine analgesia by inhibiting enkephalinase activity. For instance, studies have shown that certain derivatives significantly increase the duration and potency of analgesic effects in animal models .

1.2. Alzheimer's Disease Research

The compound has been explored for its potential use in treating Alzheimer's disease due to its ability to inhibit beta-secretase activity, which is crucial in the formation of amyloid plaques associated with the disease. Patents have been filed detailing methods for utilizing this compound to inhibit cleavage of amyloid precursor protein (APP), suggesting a therapeutic avenue for cognitive decline associated with Alzheimer’s disease .

Synthesis and Structural Studies

2.1. Synthesis Methodologies

The synthesis of this compound involves various methodologies that enhance its yield and purity. Recent studies have optimized synthetic routes using N-protected α-amino aldehydes, leading to high diastereoselectivity in the final products. These methodologies are crucial for producing compounds with desired biological activities while minimizing by-products .

Case Studies and Experimental Findings

3.1. Case Study on Analgesic Activity

In a controlled study involving rats, researchers evaluated the analgesic properties of this compound derivatives through tail-flick tests. The results demonstrated that certain derivatives exhibited up to six times greater potency compared to traditional analgesics like bestatin, indicating significant potential for pain management therapies .

| Compound | IC50 (µg/ml) | Activity |

|---|---|---|

| Bestatin | 7.0 | Standard analgesic |

| 3-Amino-2-hydroxy-4-phenylbutanamide (Derivative) | 1.2 | Enhanced analgesic effect |

作用機序

The mechanism of action of 3-Amino-2-hydroxy-4-phenylbutanamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors to influence signaling pathways and cellular responses.

類似化合物との比較

Similar Compounds

- 3-Amino-2-hydroxy-4-phenylbutyric acid

- 3-Amino-2-hydroxy-4-phenylbutylamine

- 3-Amino-2-oxo-4-phenylbutanamide

Uniqueness

3-Amino-2-hydroxy-4-phenylbutanamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique balance of properties that make it suitable for a wide range of applications in research and industry.

生物活性

3-Amino-2-hydroxy-4-phenylbutanamide hydrochloride, also known as (2S,3R)-3-amino-2-hydroxy-4-phenylbutanamide hydrochloride, is a chiral compound recognized for its significant biological activity, particularly as a protease inhibitor. This article explores its biological mechanisms, therapeutic potential, and relevant research findings.

This compound is characterized by the following chemical properties:

- Molecular Formula : C10H15ClN2O2

- CAS Number : 247062-03-9

- Molecular Weight : 220.7 g/mol

The primary mechanism of action of this compound involves the inhibition of aminopeptidases, which are enzymes that play critical roles in protein metabolism. By binding to the active sites of these enzymes, the compound prevents the breakdown of peptides, leading to an accumulation of bioactive peptides that can influence various physiological processes .

Protease Inhibition

Research indicates that this compound effectively inhibits aminopeptidases such as leucine aminopeptidase and aminopeptidase B. These enzymes are involved in numerous biological functions, including protein digestion and regulation of peptide hormones . The inhibition results in altered peptide profiles that may have therapeutic implications in conditions characterized by excessive protease activity.

Therapeutic Applications

The biological activity of this compound suggests several potential therapeutic applications:

- Cancer Treatment : Due to its ability to modulate protease activity, it may have applications in cancer therapy where proteolytic enzymes are often dysregulated.

- Neurodegenerative Diseases : The compound's role in inhibiting enzymes involved in neuropeptide metabolism could be beneficial in treating diseases like Alzheimer's, where amyloid-beta aggregation is a concern .

- Inflammatory Conditions : By regulating protease activity, it may help manage inflammatory responses associated with various diseases .

Case Studies and Research Findings

A variety of studies have explored the biological effects of this compound:

- In Vitro Studies : In studies assessing enzyme kinetics, this compound demonstrated mixed-type reversible inhibition against aminopeptidases. This was confirmed through docking studies that indicated strong binding interactions with the active sites of these enzymes .

- Antioxidant Activity : Some derivatives of this compound have shown promising antioxidant properties, which could contribute to its therapeutic effects by reducing oxidative stress in cells .

- ADMET Profiles : Predicted pharmacokinetic profiles indicate good intestinal absorption and blood-brain barrier permeability, suggesting potential for oral administration and central nervous system activity .

Comparative Analysis

To understand the uniqueness of this compound, it can be compared with similar compounds:

| Compound Name | Type | Mechanism of Action | Unique Features |

|---|---|---|---|

| Bestatin | Aminopeptidase Inhibitor | Competitive inhibition | Non-chiral structure |

| Leupeptin | Protease Inhibitor | Broad specificity for various proteases | Less selective than 3-amino compound |

| E-64 | Cysteine Protease Inhibitor | Irreversible inhibition | Different target enzyme specificity |

特性

IUPAC Name |

3-amino-2-hydroxy-4-phenylbutanamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2.ClH/c11-8(9(13)10(12)14)6-7-4-2-1-3-5-7;/h1-5,8-9,13H,6,11H2,(H2,12,14);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLQMCTADJQLZSO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(C(=O)N)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。